Propargyl-PEG4-(CH2)3-acid Propargyl-PEG4-(CH2)3-acid Propargyl-PEG4-(CH2)3-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 1872433-74-3
VCID: VC0540334
InChI: InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15)
SMILES: C#CCOCCOCCOCCOCCCC(=O)O
Molecular Formula: C13H22O6
Molecular Weight: 274.31

Propargyl-PEG4-(CH2)3-acid

CAS No.: 1872433-74-3

Cat. No.: VC0540334

Molecular Formula: C13H22O6

Molecular Weight: 274.31

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG4-(CH2)3-acid - 1872433-74-3

Specification

CAS No. 1872433-74-3
Molecular Formula C13H22O6
Molecular Weight 274.31
IUPAC Name 4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid
Standard InChI InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15)
Standard InChI Key OEXSTNURGGFVTN-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Structural Components

Propargyl-PEG4-(CH2)3-acid possesses a complex structure with clearly defined functional regions:

  • Terminal propargyl group (CH≡C-CH2-): This functional group contains a terminal alkyne that can participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • PEG4 chain (-OCH2CH2OCH2CH2OCH2CH2OCH2CH2-): This polyethylene glycol segment consists of four ethylene glycol units connected by ether linkages. This hydrophilic chain enhances the compound's solubility in aqueous media .

  • Three-carbon alkyl chain (-(CH2)3-): This spacer connects the PEG chain to the carboxylic acid terminus.

  • Carboxylic acid group (-COOH): This functional group can participate in amide bond formation with amine-containing molecules when activated by appropriate coupling agents .

Chemical and Physical Properties

Table 1 summarizes the key chemical and physical properties of Propargyl-PEG4-(CH2)3-acid:

PropertyValueReference
CAS Number1872433-74-3
Molecular FormulaC₁₃H₂₂O₆
Molecular Weight274.31 g/mol
IUPAC Name4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid
SMILES NotationC#CCOCCOCCOCCOCCCC(=O)O
InChI KeyOEXSTNURGGFVTN-UHFFFAOYSA-N
Physical StateViscous liquid
Storage Temperature-20°C
Purity (Commercial)>98%

The compound exhibits excellent solubility in water due to its PEG chain, which forms hydrogen bonds with water molecules. The presence of both hydrophilic and hydrophobic moieties gives the compound amphiphilic properties, enhancing its utility in biological systems. The terminal alkyne group remains stable under various conditions but is reactive toward azide groups under copper catalysis .

Synthesis Methods

Several synthetic routes have been developed for the preparation of Propargyl-PEG4-(CH2)3-acid and related compounds. The synthesis typically involves multistep processes that incorporate the propargyl group, PEG chain, and carboxylic acid functionality.

Direct Functionalization of PEG Chains

Another approach involves the selective monofunctionalization of polyethylene glycol chains followed by incorporation of the propargyl group and carboxylic acid functionality . This method typically utilizes protecting group strategies to achieve selective functionalization at specific positions.

The synthesis begins with the protection of one hydroxyl group of an oligoethylene glycol using a trityl or THP (tetrahydropyranyl) protecting group. The unprotected hydroxyl is then functionalized through a series of reactions to introduce the propargyl group. Subsequently, the protected hydroxyl is deprotected and converted to a carboxylic acid through oxidation or other suitable transformations .

Applications in Research and Drug Development

PROTAC Development

Propargyl-PEG4-(CH2)3-acid serves as a crucial linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that contain one ligand for a target protein and another ligand for an E3 ubiquitin ligase, connected by a linker such as Propargyl-PEG4-(CH2)3-acid . The PEG-based linker provides optimal spacing and flexibility between the two ligands, enhancing the formation of the ternary complex required for target protein ubiquitination and subsequent degradation .

The versatility of Propargyl-PEG4-(CH2)3-acid in PROTAC development stems from its ability to undergo selective functionalization at both termini. The carboxylic acid group can form amide bonds with amine-containing protein-binding ligands, while the propargyl group can participate in click chemistry with azide-functionalized E3 ligase ligands .

Click Chemistry Applications

The propargyl group in Propargyl-PEG4-(CH2)3-acid makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry . This reaction allows for the efficient and selective conjugation of the compound to azide-bearing biomolecules under mild conditions, forming stable triazole linkages.

The click chemistry applications of Propargyl-PEG4-(CH2)3-acid include:

  • Bioconjugation to proteins, antibodies, and other biomolecules

  • Synthesis of glycoconjugates for vaccine development

  • Preparation of drug-conjugates for targeted delivery

  • Surface modification of nanoparticles and materials for biomedical applications

PEGylation and Drug Delivery

Propargyl-PEG4-(CH2)3-acid contributes to the field of drug delivery through PEGylation, a process that involves the covalent attachment of PEG chains to therapeutic molecules. PEGylation offers several advantages in drug delivery:

  • Enhanced solubility and bioavailability of hydrophobic drugs

  • Increased circulation time in the bloodstream due to reduced renal clearance

  • Decreased immunogenicity and antigenicity

  • Improved stability against enzymatic degradation

  • Reduced protein fouling and opsonization

The PEG4 chain in Propargyl-PEG4-(CH2)3-acid provides these benefits while maintaining a relatively short chain length, which is advantageous for applications requiring precise control over molecular size and pharmacokinetics .

Reaction Mechanisms

Carboxylic Acid Coupling

The carboxylic acid group of Propargyl-PEG4-(CH2)3-acid can undergo activation and subsequent coupling with amine-containing compounds to form amide bonds . This reaction typically requires coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .

The general mechanism involves:

  • Activation of the carboxylic acid by the coupling agent to form a reactive intermediate

  • Nucleophilic attack by the amine on the activated carboxylic acid

  • Formation of an amide bond with elimination of the coupling agent byproduct

This reaction proceeds under mild conditions (room temperature, neutral to slightly basic pH) and is compatible with various functional groups commonly found in biomolecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition

The propargyl group of Propargyl-PEG4-(CH2)3-acid participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted 1,2,3-triazoles with azide-containing compounds . This reaction is catalyzed by Cu(I) species, which can be generated in situ from Cu(II) salts using reducing agents such as sodium ascorbate.

The CuAAC reaction mechanism involves:

  • Formation of a copper(I) acetylide complex with the terminal alkyne

  • Coordination of the azide to the copper complex

  • Formation of a metallocycle intermediate

  • Rearrangement to form the triazole product

  • Dissociation of the copper catalyst

The reaction is highly regioselective, producing only the 1,4-disubstituted triazole isomer under standard conditions. The reaction proceeds efficiently in various solvents, including water, and is compatible with a wide range of functional groups, making it suitable for bioconjugation applications .

Comparative Analysis

Advantages over Similar Compounds

Propargyl-PEG4-(CH2)3-acid offers several advantages compared to similar linker molecules:

Table 2: Comparative advantages of Propargyl-PEG4-(CH2)3-acid versus related compounds

FeaturePropargyl-PEG4-(CH2)3-acidNon-PEGylated LinkersLonger PEG LinkersReference
Water SolubilityModerate to highLowVery high
FlexibilityBalancedLimitedExcessive
ImmunogenicityLowVariableVery low
Bioconjugation PotentialDual-functionalLimitedDual-functional
Size and Molecular WeightCompact (274 Da)Very smallLarge
Synthetic AccessibilityModerateSimpleComplex

The balanced properties of Propargyl-PEG4-(CH2)3-acid make it particularly suitable for applications requiring precise control over the spacing and orientation of conjugated molecules, such as in PROTAC development and targeted drug delivery systems .

Structure-Activity Relationships

The structure of Propargyl-PEG4-(CH2)3-acid influences its activity and utility in various applications:

  • The propargyl group's terminal position ensures accessibility for click chemistry reactions, enhancing reaction efficiency.

  • The PEG4 chain provides sufficient length for flexibility while maintaining a relatively compact structure, optimizing the balance between solubility and steric bulk .

  • The three-carbon alkyl chain introduces a degree of hydrophobicity and flexibility between the PEG chain and the carboxylic acid, potentially affecting the interaction with target molecules .

  • The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing biomolecules through well-established amide coupling chemistry .

These structure-activity relationships guide the design and application of Propargyl-PEG4-(CH2)3-acid in various biomedical and chemical contexts.

Future Perspectives and Emerging Applications

Research involving Propargyl-PEG4-(CH2)3-acid continues to expand, with several emerging applications showing promising results:

  • Development of novel PROTAC molecules with improved pharmacokinetic properties and target specificity .

  • Creation of stimuli-responsive drug delivery systems that utilize the unique properties of PEGylated linkers.

  • Design of multifunctional bioconjugates for theranostic applications, combining therapeutic and diagnostic capabilities .

  • Application in the synthesis of glycolipid-based vaccine adjuvants, enhancing immune responses to vaccine antigens .

  • Integration into bioorthogonal labeling strategies for in vivo imaging and tracking of biomolecules .

The continued exploration of these and other applications will likely expand the utility of Propargyl-PEG4-(CH2)3-acid in biomedical research and pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator